iso-Decyl-acetate
Overview
Description
Iso-Decyl-acetate, also known as iso-Decyl ethanoate, is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The molecular formula of this compound is C12H24O2, and it is commonly used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-Decyl-acetate is typically synthesized through the esterification reaction between iso-Decanol and acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}_{24}\text{O}_2 + \text{H}_2\text{O} ] In this reaction, iso-Decanol (C10H21OH) reacts with acetic acid (CH3COOH) to produce this compound (C12H24O2) and water (H2O).
Industrial Production Methods
In industrial settings, this compound is produced by direct esterification of iso-Decanol with acetic anhydride in the presence of sodium acetate as a catalyst . This method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Iso-Decyl-acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce iso-Decanol and acetic acid.
Reduction: this compound can be reduced to iso-Decanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Iso-Decanol and acetic acid.
Reduction: Iso-Decanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Iso-Decyl-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies related to pheromones and insect behavior due to its fruity odor.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of iso-Decyl-acetate primarily involves its interaction with olfactory receptors due to its volatile nature and fruity odor. In biological systems, it can act as a ligand for specific receptors, triggering a cascade of molecular events that result in the perception of smell. In chemical reactions, its reactivity is governed by the ester functional group, which can undergo nucleophilic acyl substitution reactions .
Comparison with Similar Compounds
Iso-Decyl-acetate can be compared with other similar esters, such as:
n-Decyl acetate: Similar in structure but differs in the arrangement of carbon atoms.
Octyl acetate: Has a shorter carbon chain, resulting in different physical properties.
Hexyl acetate: Even shorter carbon chain, used in different applications due to its distinct odor profile.
This compound is unique due to its specific carbon chain length and branching, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various industries .
Properties
IUPAC Name |
8-methylnonyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-14-12(3)13/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKWWBFTYGZTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071957 | |
Record name | Acetic acid, isodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69103-24-8 | |
Record name | Acetic acid, isodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, isodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, isodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isodecyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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